molecular formula C7H14ClF2NO B6220031 2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride CAS No. 2102177-52-4

2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Cat. No.: B6220031
CAS No.: 2102177-52-4
M. Wt: 201.6
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Description

2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes a piperidine ring and two fluorine atoms, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride typically involves the reaction of piperidine with a fluorinated ethan-1-ol derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., methyl iodide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for probing molecular interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
  • 2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride
  • 2-(Piperidin-4-yl)ethan-1-ol

Uniqueness

Compared to similar compounds, 2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity. The fluorine atoms enhance its stability, lipophilicity, and binding affinity, making it a valuable compound in various applications.

Properties

CAS No.

2102177-52-4

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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